3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a chemical compound classified within the pyrazole family, which consists of five-membered heterocyclic structures containing two nitrogen atoms. This specific compound features a methoxy group at the 3-position and a nitro group at the 4-position of the pyrazole ring, along with a propan-1-amine side chain. Its molecular formula is , and it is recognized by the CAS number 1006442-43-8.
The compound is synthesized through organic chemistry techniques and is primarily studied for its potential applications in medicinal chemistry and materials science. Pyrazoles are known for their diverse biological activities, making derivatives like 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine of particular interest in research and development.
The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves two main steps:
While detailed industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis typically involves optimizing reaction conditions for yield and purity. Continuous flow reactors may be employed to enhance efficiency during nitration and alkylation processes.
The compound can undergo several types of chemical reactions:
Common reagents include:
Major products from these reactions may include derivatives like 3-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-1-amine following reduction, or various substituted derivatives from methoxy substitution.
The mechanism of action for 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. The nitro group may participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions, modulating various biological pathways. This suggests potential applications in drug development targeting specific biological functions.
The compound's physical properties include:
Chemical properties encompass reactivity patterns typical for pyrazoles:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are often used to confirm structure and purity during synthesis .
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Regioselective functionalization of pyrazole rings is critical for constructing the 3-methoxy-4-nitro-1H-pyrazole core. Electrophilic nitration preferentially occurs at the C4 position of 3-methoxy-1H-pyrazole due to the electron-donating methoxy group activating adjacent sites. This reaction proceeds via a classical electrophilic aromatic substitution mechanism, where a nitronium ion (NO₂⁺) attacks the electron-rich C4 position. Achieving high regioselectivity (>95%) requires strict temperature control (–5°C to 0°C) in concentrated sulfuric acid [4]. Subsequent methoxylation at C3 is accomplished using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide in NaOH/H₂O), exploiting the enhanced nucleophilicity of the pyrazolyl anion. The resulting 3-methoxy-4-nitro-1H-pyrazole is isolated in 82-85% yield after crystallization from ethanol/water mixtures, avoiding chromatographic purification [6]. Key challenges include suppressing di-nitration byproducts and controlling exothermic reactions during scale-up.
Table 1: Optimization of Nitration/Methoxylation Conditions
Parameter | Unoptimized Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Temperature | 25°C | 0°C | Increased from 55% → 85% |
Nitrating Agent | HNO₃/KNO₃ | Ac₂O/HNO₃ (1:1) | Reduced di-nitration <3% |
Methoxylation Base | K₂CO₃/acetone | NaOH(aq)/TBA-Br | Reaction time 8h → 2h |
Isolation Method | Column Chromatography | Crystallization (EtOH/H₂O) | Purity >98% (HPLC) |
N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with propan-1-amine precursors employs either:
Displacement strategies require careful stoichiometry control (1:1.05 pyrazole:alkyl halide ratio) to minimize bis-alkylation. Solvent screening reveals polar aprotic solvents (DMF, MeCN) enhance reactivity but necessitate anhydrous conditions to prevent hydrolysis. Microwave-assisted synthesis (100°C, 30 min) increases conversion to >90% while reducing reaction time [5]. Post-alkylation, amine deprotection is monitored by TLC (Rf shift 0.8→0.2 in CH₂Cl₂/MeOH 9:1), with crude products purified via acid-base extraction (0.5M HCl → 2M NaOH) yielding >95% pure product.
Table 2: Alkylation Efficiency Under Varied Conditions
Method | Solvent | Reagent Ratio | Time | Yield (%) | Reaction Efficiency* (%) |
---|---|---|---|---|---|
Displacement (K₂CO₃) | MeCN | 1:1.05 | 12h | 78 | 82.5 |
Displacement (Cs₂CO₃) | DMF | 1:1.1 | 8h | 81 | 86.3 |
Reductive Amination | MeOH | 1:1.5 | 24h | 65 | 73.8 |
Microwave Displacement | DMSO | 1:1.05 | 0.5h | 89 | 94.7 |
Reaction Efficiency = (Product Output / Reactants Used) × 100 [5]
Yield optimization integrates high-throughput experimentation (HTE) and machine learning. HTE screens identify critical parameters:
Machine learning models (Bayesian optimization) process HTE data to predict optimal conditions: 1.2 equiv alkyl bromide, 65°C, TBAB (2 mol%) in MeCN/H₂O (95:5). Validation runs confirm yield increases from 68% to 92% while reducing energy consumption to 1.8 kWh/kg product (vs. 3.5 kWh/kg in unoptimized batches) [9]. Real-time in situ monitoring via FTIR tracks nitro group consumption (νasym(NO₂) 1530 cm⁻¹) to quench reactions at >95% conversion.
Scalable production addresses three key challenges:
Continuous processing achieves throughput of 2.5 kg/day using microreactors, compared to 0.8 kg/day in batch mode. A hybrid approach performs nitration in flow and alkylation in optimized batch reactors, balancing capital investment and yield (overall 87% yield at multi-kilogram scale). Purity specifications (>99.0% HPLC) are met through parametric control (temperature ±1°C, stoichiometry ±0.5%) without chromatographic steps [9].
Table 3: Scalability Parameters for Industrial Production
Parameter | Lab Scale (100g) | Pilot Scale (5kg) | Industrial Scale (50kg) |
---|---|---|---|
Overall Yield | 75% | 82% | 87% |
Processing Time | 48h | 72h | 96h |
Energy Consumption | 3.2 kWh/kg | 2.4 kWh/kg | 1.9 kWh/kg |
Purity (HPLC) | 98.5% | 99.0% | 99.2% |
Cost Efficiency* | 1.0 (baseline) | 1.8 | 3.5 |
Cost Efficiency = Output value per unit raw material cost relative to lab scale [6]
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